Tert-butyl 1-benzofuran-4-ylcarbamate
Description
Tert-butyl 1-benzofuran-4-ylcarbamate is a carbamate derivative featuring a benzofuran core substituted at the 4-position with a tert-butyl carbamate group. This compound is of interest in pharmaceutical and agrochemical research due to its structural hybridity, combining the aromatic benzofuran moiety with the steric and electronic properties of the tert-butyl carbamate group. The benzofuran scaffold is known for its bioactivity in medicinal chemistry, while the tert-butyl carbamate group often serves as a protective group for amines or as a modulator of solubility and stability. However, specific pharmacological or industrial applications of this compound remain understudied in publicly available literature.
Properties
CAS No. |
412336-05-1 |
|---|---|
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
tert-butyl N-(1-benzofuran-4-yl)carbamate |
InChI |
InChI=1S/C13H15NO3/c1-13(2,3)17-12(15)14-10-5-4-6-11-9(10)7-8-16-11/h4-8H,1-3H3,(H,14,15) |
InChI Key |
JNWQRYMPARVORS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C=COC2=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-benzofuran-4-ylcarbamate typically involves the reaction of benzofuran-4-ylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-benzofuran-4-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-4-ylcarbamate oxides, while reduction could produce various reduced derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl 1-benzofuran-4-ylcarbamate is primarily studied for its pharmacological properties. It belongs to a class of compounds known as benzofuran derivatives, which have demonstrated diverse biological activities, including:
- Anti-inflammatory Properties : Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that related carbamate compounds can inhibit the cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vivo experiments have demonstrated that these compounds can reduce inflammation in animal models, with inhibition percentages ranging from 39% to 54% compared to standard treatments like indomethacin .
- Antitumor Activity : The benzofuran scaffold is known for its anticancer properties. Compounds derived from this structure have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Research has highlighted the potential of these compounds in targeting specific cancer pathways, making them candidates for further development as anticancer agents .
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various methods, including:
- Cascade Cyclization Reactions : Recent advancements in synthetic methodologies have allowed for efficient production of benzofuran derivatives through cascade reactions. These methods enable the formation of complex structures with high yields and purity, facilitating the exploration of new derivatives with enhanced biological activity .
- Modification of Existing Compounds : Researchers are actively exploring the modification of this compound to improve its pharmacological profiles. This includes altering functional groups or substituents to enhance solubility, bioavailability, and selectivity towards biological targets .
Case Studies and Research Findings
Several studies have provided insights into the efficacy and potential applications of this compound:
Mechanism of Action
The specific mechanism of action for tert-butyl 1-benzofuran-4-ylcarbamate is not well-documented. like other carbamates, it is likely to interact with biological molecules through the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit the activity of certain enzymes, making it useful in biochemical research and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize tert-butyl 1-benzofuran-4-ylcarbamate, we compare it with structurally and functionally related compounds, focusing on molecular properties, stability, and handling precautions. The provided evidence (Safety Data Sheet for a pyrrolidine-based tert-butyl carbamate derivative, CAS 1186654-76-1) serves as a reference for general handling and structural analogies.
Table 1: Comparative Analysis of Tert-butyl Carbamate Derivatives
Notes:
Key Comparisons:
This difference impacts solubility and binding affinity in biological systems. Substituent Effects: The 4-methoxyphenyl and hydroxymethyl groups in the SDS compound enhance polarity compared to the simpler benzofuran-carbamate structure, likely affecting solubility and metabolic stability.
Stability and Reactivity :
- Both compounds are stable under recommended storage conditions. However, tert-butyl carbamates generally exhibit sensitivity to acidic or humid environments, risking hydrolysis to amines and CO₂.
Similar precautions are advised for this compound, given shared tert-butyl and carbamate functionalities.
Molecular Weight and Applications :
- The pyrrolidine derivative’s higher molecular weight (307.4 vs. ~235 g/mol) suggests broader applicability in peptide mimetics or chiral synthesis, whereas the benzofuran analog’s compact structure may favor CNS-targeting drug candidates.
Research Findings and Limitations
- Synthetic Routes : Tert-butyl carbamates are typically synthesized via carbamoylation of amines using tert-butyl chloroformate. For benzofuran derivatives, regioselective substitution at the 4-position remains challenging, often requiring directed metallation or cross-coupling strategies.
- Toxicity Data: No acute toxicity data are available for this compound. The SDS compound also lacks detailed toxicological profiles, highlighting a gap in safety assessments for such derivatives.
Biological Activity
Tert-butyl 1-benzofuran-4-ylcarbamate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzofuran core, which is known for its pharmacological significance. The compound can be represented by the following molecular formula:
This structure contributes to its reactivity and interactions with biological targets.
Pharmacological Properties
1. Anticancer Activity
Research indicates that benzofuran derivatives exhibit anticancer properties. The benzofuran moiety has been associated with the inhibition of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. In studies, compounds with similar structures have shown effectiveness against breast cancer and other malignancies by inducing cytotoxic effects on tumor cells .
2. Anti-inflammatory Effects
Benzofuran derivatives, including this compound, have demonstrated anti-inflammatory activities. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their therapeutic potential in inflammatory diseases .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity. The presence of the carbamate group allows for potential hydrogen bonding interactions, enhancing binding affinity.
- Cellular Pathways : It may influence cellular pathways associated with apoptosis and inflammation, leading to reduced cell proliferation in cancerous tissues .
Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Case Studies
Case Study 1: Anticancer Activity
In a preclinical study, a derivative of this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory properties of similar compounds. The results showed that treatment with tert-butyl derivatives significantly decreased levels of inflammatory markers in animal models of arthritis, supporting further investigation into their therapeutic applications.
Q & A
Basic: What are the common synthetic routes for preparing tert-butyl 1-benzofuran-4-ylcarbamate?
Methodological Answer:
The synthesis typically involves introducing the tert-butyl carbamate group to the benzofuran scaffold via nucleophilic substitution or carbamate coupling. For example:
- Step 1: Activate the amine group on 1-benzofuran-4-amine using a base (e.g., triethylamine) in anhydrous dichloromethane .
- Step 2: React with di-tert-butyl dicarbonate (Boc₂O) under inert conditions (N₂ atmosphere) at 0–25°C for 12–24 hours .
- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Key Variables:
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–25°C | Higher temps may induce Boc-group cleavage |
| Solvent | DCM, THF | Polar aprotic solvents improve solubility |
| Stoichiometry | 1.2 eq Boc₂O | Excess reagent minimizes side reactions |
Validation: Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane:EtOAc) and confirm structure via ¹H/¹³C NMR .
Advanced: How can computational modeling optimize reaction conditions for tert-butyl carbamate derivatives?
Methodological Answer:
Density Functional Theory (DFT) calculations can predict reactivity and stability:
- Geometry Optimization: Use Gaussian or ORCA to model this compound’s electronic structure, focusing on carbamate group charge distribution .
- Transition State Analysis: Identify energy barriers for Boc-group cleavage under acidic/basic conditions (e.g., ΔG‡ for hydrolysis in H₂O/THF) .
- Solvent Effects: Simulate solvation models (e.g., PCM) to assess stability in polar vs. nonpolar media .
Case Study: A PubChem-based model (InChIKey: PAPJULZEPRQBDR-UHFFFAOYSA-N) showed steric hindrance from the tert-butyl group reduces electrophilic substitution at the carbamate oxygen .
Basic: What safety protocols are recommended for handling tert-butyl carbamate derivatives?
Methodological Answer:
While many tert-butyl carbamates are non-hazardous (e.g., no GHS labeling per ), precautions include:
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of fine particulates .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as non-halogenated waste .
Note: Derivatives with nitro or halogen substituents (e.g., 3-nitrobenzyl analogs) may require stricter controls due to potential irritancy .
Advanced: How to resolve contradictions in reaction yields reported for tert-butyl carbamate syntheses?
Methodological Answer:
Yield discrepancies often arise from:
- Impurity Profiles: Use HPLC (C18 column, 70:30 MeOH:H₂O) to quantify byproducts like de-Boc intermediates .
- Catalyst Efficiency: Screen Pd/C vs. enzymatic catalysts for amine coupling; Pd/C may degrade under acidic conditions .
- Moisture Sensitivity: Karl Fischer titration to trace water content (>500 ppm reduces Boc coupling efficiency by ~30%) .
Example: A study on tert-butyl (4-bromophenyl)carbamate reported 78% yield with anhydrous Na₂SO₄ vs. 52% without drying agents .
Basic: How to characterize the purity and stability of this compound?
Methodological Answer:
- Purity Analysis:
- HPLC: Use a reverse-phase column (UV detection at 254 nm); retention time ~8.2 min in 65:35 ACN:H₂O .
- Melting Point: Compare observed mp (e.g., 103–106°C) to literature values; deviations >2°C indicate impurities .
- Stability Testing:
Advanced: What mechanistic insights explain the reactivity of tert-butyl carbamates in cross-coupling reactions?
Methodological Answer:
- Nucleophilic Attack: The carbamate oxygen’s lone pairs participate in SN2 reactions, but steric hindrance from the tert-butyl group limits accessibility .
- Acid Sensitivity: Boc cleavage occurs via protonation of the carbonyl oxygen, forming a carbamic acid intermediate that decarboxylates (TGA data shows decomposition at ~150°C) .
- Photostability: UV-Vis studies (λmax ~270 nm) reveal photooxidation pathways under prolonged light exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
